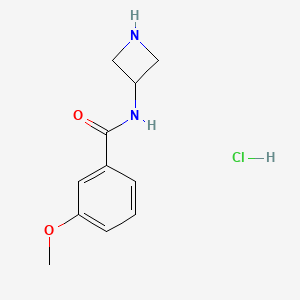

N-(Azetidin-3-yl)-3-methoxybenzamide hydrochloride

描述

N-(Azetidin-3-yl)-3-methoxybenzamide hydrochloride is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring fused with a 3-methoxybenzamide moiety. The azetidine ring, a strained four-membered cyclic amine, confers unique conformational and electronic properties compared to larger heterocycles like piperidine or pyrrolidine . The 3-methoxybenzamide group introduces electron-donating methoxy substituents, which may enhance solubility and influence binding interactions in biological or catalytic systems. The hydrochloride salt form improves aqueous solubility, a critical factor for pharmaceutical or synthetic applications .

属性

IUPAC Name |

N-(azetidin-3-yl)-3-methoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c1-15-10-4-2-3-8(5-10)11(14)13-9-6-12-7-9;/h2-5,9,12H,6-7H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKHUNROSDQHRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401425-77-1 | |

| Record name | Benzamide, N-3-azetidinyl-3-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401425-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(Azetidin-3-yl)-3-methoxybenzamide hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the methoxybenzamide group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The methoxybenzamide group can then be introduced through a series of substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization and the use of specific catalysts to enhance reaction efficiency.

Types of Reactions:

Oxidation: The azetidine ring can undergo oxidation reactions, often leading to the formation of more complex structures.

Reduction: Reduction reactions can be used to modify the functional groups attached to the azetidine ring.

Substitution: Substitution reactions are common, especially for introducing various functional groups to the benzamide moiety.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups to the benzamide ring.

科学研究应用

N-(Azetidin-3-yl)-3-methoxybenzamide hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(Azetidin-3-yl)-3-methoxybenzamide hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxybenzamide group may enhance binding affinity and specificity, leading to more effective inhibition or modulation of biological pathways.

相似化合物的比较

Table 1: Structural Comparison

Key Observations :

- Electron Effects : The 3-methoxy group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing trifluoroacetyl group in N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide HCl .

- Steric and Solubility Profiles : The bulky tert-butyl carbamate in enhances steric hindrance but reduces polarity compared to the target compound’s unprotected azetidine amine .

Key Observations :

Table 3: Property Comparison

Key Observations :

生物活性

N-(Azetidin-3-yl)-3-methoxybenzamide hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its azetidine ring and methoxybenzamide moiety. The structural features are critical for its biological activity, influencing how the compound interacts with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. Research indicates that compounds with similar structures can interact with various enzymes and receptors, potentially leading to anti-inflammatory and neuroprotective effects. For instance, modifications in the benzamide structure have been shown to affect the inhibition of the NLRP3 inflammasome, a critical component in inflammatory responses .

Antiinflammatory Effects

Studies have demonstrated that compounds structurally similar to this compound exhibit anti-inflammatory properties by inhibiting the NLRP3 inflammasome. This inhibition leads to decreased production of pro-inflammatory cytokines such as IL-1β and IL-18, which are implicated in various inflammatory diseases .

Neuroprotective Properties

Research indicates potential neuroprotective effects in models of neurodegenerative diseases. For example, compounds targeting the NLRP3 inflammasome have shown promise in reducing Alzheimer's disease pathology in transgenic mouse models . The exact mechanisms remain to be fully elucidated, but they may involve modulation of neuroinflammatory pathways.

Case Studies

- In Vivo Studies : In a study involving mouse models of Alzheimer’s disease, a compound structurally related to this compound demonstrated significant reductions in amyloid plaque formation and neuroinflammation, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

- Inflammatory Disease Models : Another study highlighted the compound's efficacy in reducing myocardial infarction-related inflammation through inhibition of the NLRP3 inflammasome, showcasing its potential application in cardiovascular diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the azetidine ring or benzamide moiety can enhance potency and selectivity against specific targets. For example:

| Modification | Effect on Activity |

|---|---|

| Methylation on benzamide | Increased potency against NLRP3 inflammasome |

| Alteration of azetidine substituents | Improved selectivity for specific kinases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。